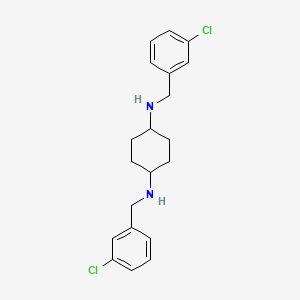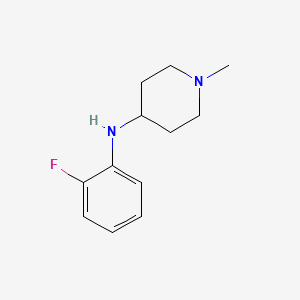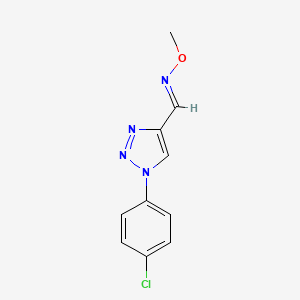
1-(4-chlorophényl)-1H-1,2,3-triazole-4-carbaldéhyde O-méthyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde O-methyloxime is a compound belonging to the class of oximes, which are known for their diverse biological and pharmacological applications. This compound features a triazole ring, a chlorophenyl group, and an oxime functional group, making it a versatile molecule in various scientific fields.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde O-methyloxime has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases.
Medicine: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Target of Action
It’s worth noting that oximes, a class of compounds to which this molecule belongs, have been studied for their significant roles as acetylcholinesterase reactivators . Additionally, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
Oximes in general are known to react with aldehydes or ketones to form a new compound in an essentially irreversible process . This reaction is facilitated by the nitrogen in the oxime acting as a nucleophile .
Biochemical Pathways
It’s known that oximes can affect various biochemical pathways due to their ability to react with aldehydes and ketones .
Pharmacokinetics
It’s known that oximes are usually poorly soluble in water , which could impact their bioavailability.
Result of Action
Oximes have been reported to have various pharmaceutical properties, including antibacterial, anticancer, anti-arthritis, and anti-stroke activities .
Action Environment
It’s known that the reaction of oximes with aldehydes or ketones can be influenced by various factors, including temperature and the presence of acids .
Méthodes De Préparation
The synthesis of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde O-methyloxime typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group, usually through a nucleophilic aromatic substitution reaction.
Formation of the Oxime: The final step involves the reaction of the triazole-4-carbaldehyde with hydroxylamine to form the oxime. This reaction is typically carried out under mild acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde O-methyloxime undergoes various chemical reactions:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include nitrile oxides, amines, and substituted triazoles.
Comparaison Avec Des Composés Similaires
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde O-methyloxime can be compared with other oxime-containing compounds:
Pralidoxime: An FDA-approved oxime used as an antidote for organophosphate poisoning. Unlike pralidoxime, 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde O-methyloxime has broader applications in medicinal chemistry.
Obidoxime: Another oxime used as an antidote, but with a different mechanism of action and target specificity.
Methoxime: Known for its antibacterial properties, methoxime differs in its structural features and specific applications.
The uniqueness of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde O-methyloxime lies in its multifunctional nature, allowing it to be used in diverse scientific fields, from medicinal chemistry to materials science.
Propriétés
IUPAC Name |
(E)-1-[1-(4-chlorophenyl)triazol-4-yl]-N-methoxymethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-16-12-6-9-7-15(14-13-9)10-4-2-8(11)3-5-10/h2-7H,1H3/b12-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHPIFLHXRBTOA-WUXMJOGZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CN(N=N1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CN(N=N1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
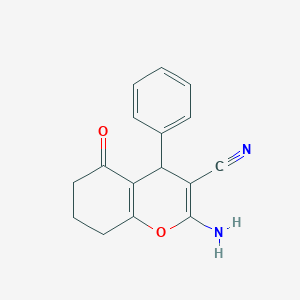
![2-(1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2406484.png)
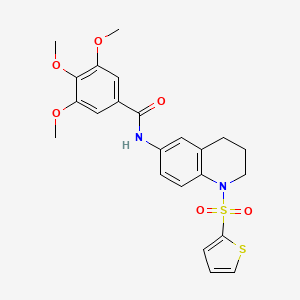
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2406486.png)
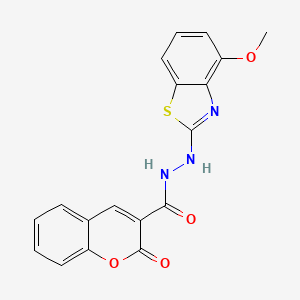
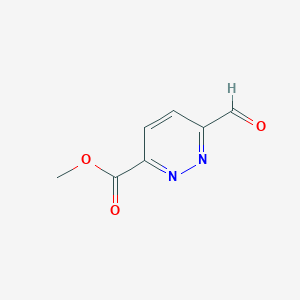
![1-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea](/img/structure/B2406493.png)

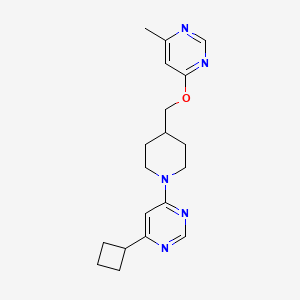
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2406497.png)
